O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate
Overview
Description
O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group substituted with dichlorophenoxy and trifluoromethylphenyl groups, and a phosphothioate moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This core is synthesized through a series of condensation reactions involving appropriate precursors. The dichlorophenoxy and trifluoromethylphenyl groups are then introduced via nucleophilic substitution reactions. Finally, the phosphothioate moiety is attached using a phosphorothioate reagent under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate undergoes various chemical reactions, including:
Oxidation: The phosphothioate moiety can be oxidized to form phosphonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N2O4PS/c1-4-30-34(35,31-5-2)33-21-19(32-18-11-10-16(23)12-17(18)24)13(3)28-20(29-21)14-6-8-15(9-7-14)22(25,26)27/h6-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOGXUVABMIMIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=C(C=C(C=C2)Cl)Cl)C)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N2O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.